molecular formula C6H13Cl2N3 B2593826 1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride CAS No. 36376-49-5

1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride

Cat. No.: B2593826
CAS No.: 36376-49-5
M. Wt: 198.09
InChI Key: IZHCNQFUWDFPCW-UHFFFAOYSA-N
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Description

“1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H13Cl2N3 . It contains an imidazole ring, a propyl group, and an amine group .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds bearing the imidazole structure, like 1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride, are actively studied in medicinal chemistry. Rashid et al. (2012) synthesized a series of benzimidazoles fused with the oxadiazole nucleus, demonstrating significant in vitro anticancer activity. The compounds showed promising growth inhibition activity, highlighting the potential of imidazole derivatives in cancer treatment (Rashid et al., 2012).

Organic Synthesis and Heterocycle Formation

Imidazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, Veltri et al. (2018) developed a carbonylative approach to synthesize functionalized benzimidazoimidazoles, demonstrating the versatility of imidazole derivatives in constructing complex molecular architectures (Veltri et al., 2018).

Chemical Transformations and Synthesis of Imidazole Oxides

Jasiński et al. (2008) focused on synthesizing optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing the chemical transformations and applications of imidazole derivatives in synthesizing novel compounds with potential biological activity (Jasiński et al., 2008).

Energetic Materials and Gas Generators

Imidazole-based molecules are also explored for their applications in energetic materials. Srinivas et al. (2014) prepared imidazole, triazole, and tetrazole-based compounds, analyzing their potential applications in nitrogen-rich gas generators. The study revealed the compounds' high positive heats of formation and energy contribution, emphasizing the relevance of imidazole derivatives in this field (Srinivas et al., 2014).

Molecular Docking and Pharmaceutical Applications

The imidazole structure is significant in pharmaceutical research. Aayisha et al. (2019) investigated a molecule featuring the imidazole structure for its potential as an alpha-2-imidazoline receptor agonist and its role in treating hypertension. The study combined experimental and theoretical techniques to understand the molecule's structural, electronic, and biological properties, highlighting the multifaceted applications of imidazole derivatives in medicinal chemistry (Aayisha et al., 2019).

Green Synthesis and Environmental Applications

Imidazole derivatives are also pertinent in green chemistry. Sadek et al. (2018) developed an environmentally friendly multi-component synthesis of novel imidazole derivatives under controlled microwave heating, demonstrating the compound's potential in sustainable chemical processes (Sadek et al., 2018).

Future Directions

The future directions for “1-(1H-imidazol-5-yl)propan-2-amine dihydrochloride” and similar imidazole compounds could involve further exploration of their potential biological activities and therapeutic applications . Given the broad range of activities exhibited by imidazole compounds, they could be valuable in the development of new drugs .

Properties

IUPAC Name

1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCNQFUWDFPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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